2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one
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Overview
Description
2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes two benzyl groups attached to a diazaspiro nonane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the reaction of appropriate benzylamine derivatives with cyclic ketones under controlled conditions. One common method involves the use of benzylamine and cyclohexanone in the presence of a catalyst to form the spiro compound. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like sodium azide in polar solvents
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted spiro compounds
Scientific Research Applications
2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
- 2,7-Diazaspiro[3.5]nonan-1-one
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one is unique due to the presence of two benzyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar spiro compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20-21(17-23(20)16-19-9-5-2-6-10-19)11-13-22(14-12-21)15-18-7-3-1-4-8-18/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGLKJKWUJKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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